2-Pyrimidinamine, 4,6-dichloro-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrimidinamine, 4,6-dichloro-5-phenyl- is an organic compound with the molecular formula C10H7Cl2N3 It belongs to the class of aminopyrimidines, which are characterized by the presence of an amino group attached to a pyrimidine ring
Vorbereitungsmethoden
The synthesis of 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction times compared to conventional heating methods . The reaction typically involves the use of an aromatic nucleophilic substitution mechanism, where the chlorine atoms on the pyrimidine ring are replaced by the amino group from the aniline derivative.
Analyse Chemischer Reaktionen
2-Pyrimidinamine, 4,6-dichloro-5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in aromatic nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can also participate in coupling reactions, forming more complex structures.
Common reagents used in these reactions include strong bases, acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Pyrimidinamine, 4,6-dichloro-5-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Due to its potential bioactivity, it is being explored for its therapeutic applications, particularly in cancer treatment.
Industry: The compound is used in the development of pesticides and fungicides due to its biological activity.
Wirkmechanismus
The mechanism of action of 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit Aurora kinase A, a protein involved in cell division. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific derivative and its structure.
Vergleich Mit ähnlichen Verbindungen
2-Pyrimidinamine, 4,6-dichloro-5-phenyl- can be compared with other similar compounds, such as:
4,6-Dimethyl-2-pyrimidinamine: This compound has similar structural features but lacks the phenyl and dichloro substituents.
2-Amino-4,6-dimethoxypyrimidine: This compound has methoxy groups instead of chlorine atoms.
4,6-Diphenylpyrimidin-2-amine: This compound has phenyl groups at positions 4 and 6 instead of chlorine atoms.
The uniqueness of 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65004-49-1 |
---|---|
Molekularformel |
C10H7Cl2N3 |
Molekulargewicht |
240.09 g/mol |
IUPAC-Name |
4,6-dichloro-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-7(6-4-2-1-3-5-6)9(12)15-10(13)14-8/h1-5H,(H2,13,14,15) |
InChI-Schlüssel |
YFXUIRSMMHPSLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.